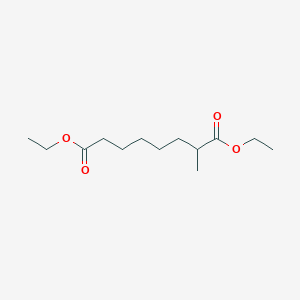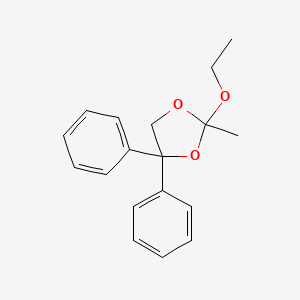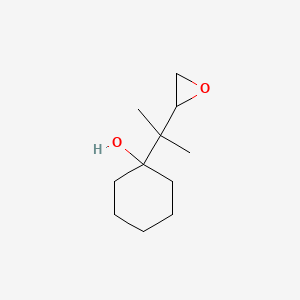![molecular formula C10H9Na B14591595 Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide CAS No. 61103-51-3](/img/structure/B14591595.png)
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[4.3.1]decane framework with four double bonds, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide typically involves the deprotonation of bicyclo[4.3.1]deca-2,4,6,8-tetraene using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bicyclo[4.3.1]deca-2,4,6,8-tetraene+NaH→Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclo[4.3.1]decane derivatives.
Substitution: Various substituted bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide compounds.
科学研究应用
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide involves its interaction with molecular targets through its reactive double bonds. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
相似化合物的比较
Similar Compounds
- Bicyclo[4.3.1]deca-2,4-diene
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Sodium bicyclo[431]deca-2,4,6,8-tetraen-1-ide is unique due to its specific bicyclic structure with four conjugated double bonds, which imparts distinct reactivity and stability compared to other similar compounds
属性
CAS 编号 |
61103-51-3 |
|---|---|
分子式 |
C10H9Na |
分子量 |
152.17 g/mol |
InChI |
InChI=1S/C10H9.Na/c1-2-5-10-7-3-6-9(4-1)8-10;/h1-7H,8H2;/q-1;+1 |
InChI 键 |
LNZGVEVZOVCOQD-UHFFFAOYSA-N |
规范 SMILES |
C1[C-]2C=CC=CC1=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
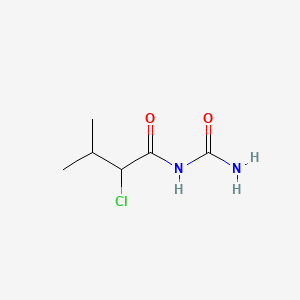
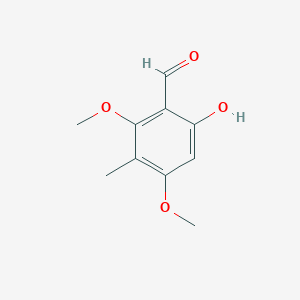
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
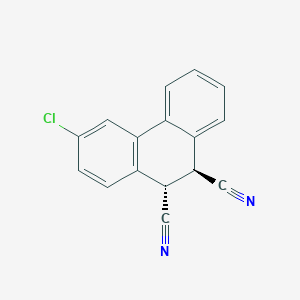

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
